molecular formula C14H10N2O2 B14297307 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione CAS No. 112954-80-0

2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14297307
CAS No.: 112954-80-0
M. Wt: 238.24 g/mol
InChI Key: WLDSGPKARGJVFD-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and an isoindole-1,3-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 3-methylpyridine with phthalic anhydride under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings.

Scientific Research Applications

2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-Methylpyridin-3-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(3-Methylpyridin-5-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

112954-80-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H10N2O2/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3

InChI Key

WLDSGPKARGJVFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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